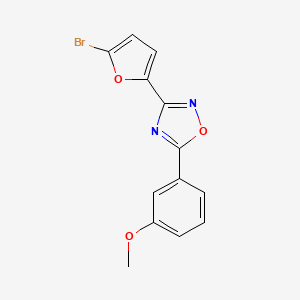

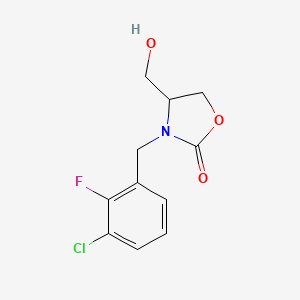

![molecular formula C17H23N3O2 B5508376 1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine](/img/structure/B5508376.png)

1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of related piperidine derivatives often involves complex reactions with various organic compounds. For instance, compounds similar to 1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine have been synthesized by reactions with benzyl amine, hydrazine hydrate, and piperidine, leading to various derivatives including imidazolidin-4(H)one (Mahmoud et al., 2011).

Molecular Structure Analysis

- The crystal structure of related compounds, such as N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been studied, showing planar benzothiazol and imidazol rings with a chair conformation of the piperidin ring (Yıldırım et al., 2006).

Chemical Reactions and Properties

- Compounds with similar structures undergo various chemical reactions, including benzoylation and cyclization, to form derivatives like 1,2,4-oxadiazoles (Kayukova et al., 2002).

Physical Properties Analysis

- The physical properties of related piperidine derivatives are influenced by their molecular structure. For example, their crystal structure can impact solubility and stability.

Chemical Properties Analysis

- Piperidine derivatives exhibit a range of chemical properties based on their structure and substituents. For example, certain piperidine-based compounds show significant antimicrobial activity (Khalid et al., 2016).

Wissenschaftliche Forschungsanwendungen

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is a potent fibrinogen receptor antagonist characterized by a trisubstituted beta-amino acid residue. It shows promise for antithrombotic treatment, particularly in acute phases, due to its rapid onset and short duration of action after oral administration. This compound was developed from a SAR study and offers insights into the role of the trisubstituted beta-amino acid unit in fixing the molecule to its active conformation (Hayashi et al., 1998).

Synthesis and Reactions

The synthesis and reactions of compounds related to 1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine have been explored, focusing on different synthetic pathways and the production of related compounds. For example, the reaction of certain thiazolidin-4(H)one derivatives with benzylamine and hydrazine hydrate has been studied, leading to various imidazolidin-4(H)one derivatives (Mahmoud et al., 2011).

Antimicrobial Activity

A series of imidazole-containing 1, 5-benzodiazepines synthesized using piperidine have been evaluated for their antimicrobial activity. These compounds were synthesized in polyethylene glycol (PEG-400) as an efficient and green solvent, highlighting the importance of environmentally friendly protocols in chemical synthesis (Konda et al., 2011).

NMDA Receptor Ligands

4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This compound has shown potential in enhancing the effects of L-DOPA in a rat model of Parkinson's disease, suggesting its therapeutic potential in neurological disorders (Wright et al., 1999).

Corrosion Inhibition

Benzimidazole derivatives containing piperidine have been studied for their inhibitive action against the corrosion of steel in acidic environments. This research is crucial in industrial applications where metal corrosion can be a significant issue (Yadav et al., 2016).

Polycyclic Imidazolidinones Synthesis

Research has been conducted on the synthesis of polycyclic imidazolidinone derivatives using α-ketoamides and cyclic secondary amines. This study provides valuable insights into the synthesis of complex molecular structures, which could have implications in pharmaceutical research (Zhu et al., 2017).

Eigenschaften

IUPAC Name |

1-(3-benzoylimidazolidin-1-yl)-2-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c21-16(13-18-9-5-2-6-10-18)19-11-12-20(14-19)17(22)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEATGSBPVQQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)N2CCN(C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

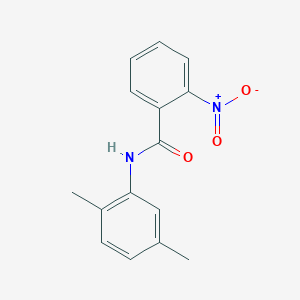

![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)

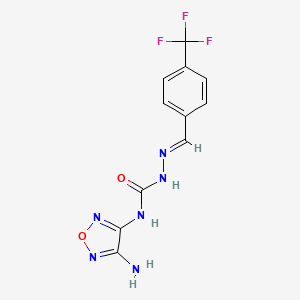

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5508332.png)

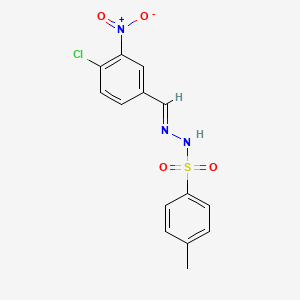

![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)

![2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5508411.png)